molecular formula C7H10ClN2O2S B2740619 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride CAS No. 76629-21-5

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride

Cat. No.: B2740619
CAS No.: 76629-21-5
M. Wt: 221.68
InChI Key: PWJJQXDUUZAJEQ-UHFFFAOYSA-M
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Description

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride is a heterocyclic compound with the empirical formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with thioacetic acid, followed by cyclization and subsequent acidification to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous processing techniques such as hot melt extrusion (HME). This method involves mixing the drug and polymer powders, followed by extrusion to form the final product. This technique ensures consistent quality and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride involves its interaction with molecular targets such as enzymes. For instance, in antiviral research, it acts as a chain terminator, preventing the elongation of viral DNA during replication. This is achieved through strong interactions with the active site of reverse transcriptase, even in the presence of resistant mutations .

Comparison with Similar Compounds

Similar Compounds

    Tenofovir: Another nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1.

    Emtricitabine: An NRTI commonly used in combination with other antiretroviral drugs for HIV-1 treatment.

    Lamivudine: An NRTI used for treating HIV-1 and hepatitis B virus infections.

Uniqueness

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride is unique due to its specific structural features that allow it to form strong interactions with reverse transcriptase, making it effective even against resistant strains of the virus. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.ClH/c10-6(11)3-5-4-12-7-8-1-2-9(5)7;/h4H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPMVWCZJGAAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76629-21-5
Record name Imidazo[2,1-b]thiazole-3-acetic acid, 5,6-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76629-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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